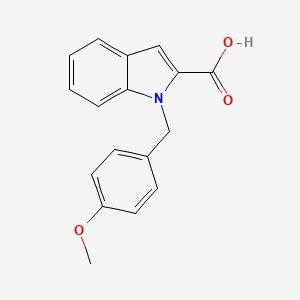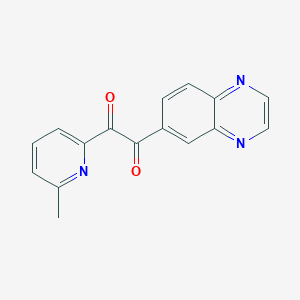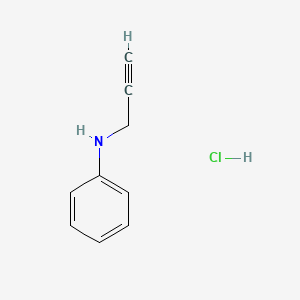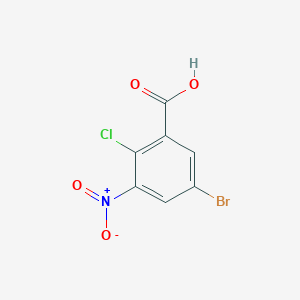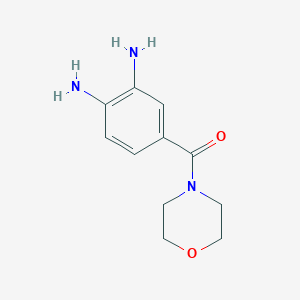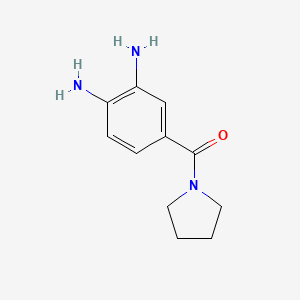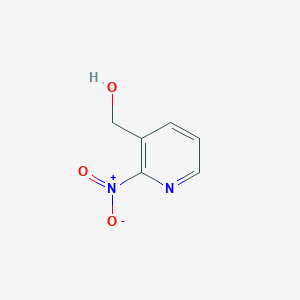
tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
概要
説明
“tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate” is a chemical compound. It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate” is C16H22BrNO2 . The exact mass is 355.07800 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate” include a predicted boiling point of 398.5±42.0 °C, a predicted density of 1.283±0.06 g/cm3, and a predicted pKa of -1.84±0.40 . It is a solid and off-white in color .
科学的研究の応用
Synthesis and Intermediates in Drug Development
Tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate and its derivatives are primarily involved in the synthesis of various biologically active compounds. For instance, a derivative of this compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, an anticancer drug (Wang, Wang, Tang, & Xu, 2015). Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another derivative, is an important intermediate in the synthesis of Crizotinib, a drug used for treating certain types of lung cancer (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Role in Developing Anticancer and Antidepressant Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another variant, serves as an important intermediate for small molecule anticancer drugs. This highlights the compound's role in developing medications targeting dysfunctional signaling pathways in cancer (Zhang, Ye, Xu, & Xu, 2018). Additionally, certain derivatives of tert-butyl piperidine-1-carboxylate are also involved in the development of drugs for treating depression and cerebral ischemia, demonstrating its versatility in drug synthesis (Zhang, 2018).
Applications in Microbiological Studies
In microbiological research, Cunninghamella, a filamentous fungus, has been used to study the biotransformation of tert-butyl phenoxy propyl piperidine derivatives. This research is crucial for understanding the metabolism of potential drug candidates, including histamine H3 receptor antagonists (Pękala, Kubowicz, & Łażewska, 2012).
Chemical Synthesis and Structural Analysis
Tert-butyl piperidine-1-carboxylate derivatives are synthesized through various chemical reactions, offering insights into organic synthesis methods. The structures of these compounds are often confirmed using techniques like MS, 1H NMR, and X-ray diffraction, contributingto the field of chemical analysis and molecular structure determination. For example, the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated through X-ray studies, revealing specific orientations and configurations within the compound (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004). Similarly, the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined, showcasing the compound's molecular geometry and interactions (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Advanced Synthesis Techniques
Advanced synthesis techniques involving tert-butyl piperidine-1-carboxylate derivatives contribute to the development of novel methodologies in organic chemistry. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates the use of regioselective ring-opening and 1,3-dipolar cycloaddition reactions, providing a scaffold for the preparation of substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMHYHKXBMYVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626157 | |
| Record name | tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790667-54-8 | |
| Record name | tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(3-bromophenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

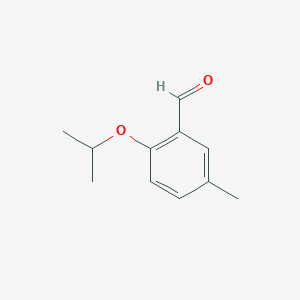
![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)
![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)

